molecular formula C6H13NO2 B8395583 2-(Ethylamino)ethyl acetate

2-(Ethylamino)ethyl acetate

Cat. No. B8395583
M. Wt: 131.17 g/mol
InChI Key: KGAJEEQMXGQUBR-UHFFFAOYSA-N
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Patent
US08449911B2

Procedure details

To a solution of bis(trichloromethyl)carbonate (0.59 g) in tetrahydrofuran (30 mL) was added dropwise a solution of pyridine (0.49 mL) in tetrahydrofuran (1 mL) under ice-cooling. The reaction solution was stirred for 10 minutes under ice-cooling, and 2-(ethylamino)ethyl acetate hydrochlride (0.67 g) obtained in Reference Synthetic Example 20 was added. A solution of triethylamine (0.84 mL) in tetrahydrofuran (1 mL) was added dropwise, and stirred at room temperature for 1 hr. The reaction solution was concentrated under reduced pressure, and to the residue was added water (50 mL), and extracted with ethyl acetate (50 mL). The ethyl acetate layer was washed with saturated brine (50 mL), and dried over anhydrous magnesium sulfate. The solution was concentrated under reduced pressure, and the residue was dissolved in tetrahydrofuran (20 mL). To the solution were added (R)-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-1H-benzimidazole (1.11 g), triethylamine (0.84 mL) and 4-dimethylaminopyridine (0.037 g), and stirred at 60° C. overnight. The reaction solution was concentrated under reduced pressure, and to the residue was added water (50 mL), and extracted with ethyl acetate (50 mL). The ethyl acetate layer was washed with saturated saline (50 mL), and dried over anhydrous magnesium sulfate. After concentrating under reduced pressure, the residue was purified with basic silica gel column chromatography (eluted with ethyl acetate:hexane=3:7, then ethyl acetate) to give title compound as yellow amorphous solid(1.58 g).
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
0.49 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:5][C:6](=[O:12])OC(Cl)(Cl)Cl)(Cl)Cl.[N:13]1[CH:18]=CC=[CH:15][CH:14]=1.O1CCC[CH2:20]1>>[C:6]([O:5][CH2:2][CH2:18][NH:13][CH2:14][CH3:15])(=[O:12])[CH3:20]

Inputs

Step One
Name
Quantity
0.59 g
Type
reactant
Smiles
ClC(Cl)(Cl)OC(OC(Cl)(Cl)Cl)=O
Name
Quantity
0.49 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
1 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction solution was stirred for 10 minutes under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)(=O)OCCNCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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